![molecular formula C8H14ClN B1474155 4-Cyclopropylidenepiperidine hydrochloride CAS No. 1949816-35-6](/img/structure/B1474155.png)
4-Cyclopropylidenepiperidine hydrochloride
Overview
Description
Scientific Research Applications
Conformationally Constrained Homoserine Analogues
Research by Occhiato et al. (2011) presented a diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives, offering a practical procedure for producing these compounds with high optical purity. These derivatives serve as conformationally constrained homoserine analogues, potentially useful in medicinal chemistry for drug discovery as conformational probes (Occhiato, Casini, Guarna, & Scarpi, 2011).
Antimicrobial Activity
A study by Issayeva et al. (2019) explored the synthesis of N-ethoxyethylpiperidine derivatives with cyclopropane fragments and various fluorophenyls, aiming to investigate their antimicrobial activity. These compounds showed promise against a range of gram-positive and gram-negative bacteria, as well as yeast fungus Candida albicans, indicating their potential as antimicrobial agents (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).
Nematicidal and Antimicrobial Activities
Banothu, Basavoju, and Bavantula (2015) synthesized a series of cyclopropane derivatives via a stereoselective one-pot synthesis, further evaluating their nematicidal and antimicrobial activities. Their findings highlight the potential of these derivatives in agriculture and medicine, offering new options for pest and disease control (Banothu, Basavoju, & Bavantula, 2015).
Drug Synthesis and Development
The synthesis of 4-methylenepiperidine hydrochloride, a key intermediate in the production of the antifungal drug efinaconazole, was optimized by Chen et al. (2019). This research showcased a simple and robust process suitable for large-scale production, emphasizing the importance of efficient synthesis methods in pharmaceutical manufacturing (Chen, Li, Li, Liu, Li, & Tan, 2019).
Safety and Hazards
properties
IUPAC Name |
4-cyclopropylidenepiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7(1)8-3-5-9-6-4-8;/h9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCDZZKMLHQOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-35-6 | |
Record name | Piperidine, 4-cyclopropylidene-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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